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Compound of Interest
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Cat. No.: B8708707

Get Quote

Executive Summary
Furan-substituted pyrazines represent a unique class of heterocyclic hybrids where an

electron-rich furan ring is directly coupled to an electron-deficient pyrazine core. This "push-

pull" electronic architecture confers distinct physicochemical properties—ranging from specific

olfactory thresholds (roasted/nutty notes) to tunable optoelectronic behaviors and specific

kinase inhibitory profiles in drug discovery.

This technical guide dissects the molecular attributes of this scaffold, providing a rigorous

analysis of its solubility, lipophilicity, electronic transitions, and synthetic accessibility.[1] It

serves as a blueprint for researchers leveraging this moiety for high-value applications in

pharmaceuticals and advanced materials.

Chemical Architecture & Synthesis[2][3][4]
The Donor-Acceptor (D-A) System
The core feature of furan-substituted pyrazines is the electronic interplay between the two

rings:

Pyrazine (Acceptor): A
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-deficient, nitrogen-containing heterocycle with high electron affinity.[1]

Furan (Donor): A

-excessive five-membered ring that donates electron density via resonance, despite the
inductive withdrawal of the oxygen atom.[1]

This conjugation results in a reduced HOMO-LUMO gap compared to isolated rings,

manifesting in red-shifted UV-absorption and enhanced polarizability—critical for binding affinity

in protein pockets (e.g., kinases) and charge transfer in organic electronics.[1]

Synthetic Pathways
Reliable access to these derivatives is governed by palladium-catalyzed cross-coupling or

condensation chemistries.

Figure 1: Synthetic Workflows for Furan-Pyrazine Scaffolds
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Caption: Dual synthetic strategies: Palladium-catalyzed cross-coupling for biaryl systems (top)

and condensation for fused ring systems (bottom).
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The following data aggregates experimental and predicted values for the parent compound, 2-

(2-furyl)pyrazine, and key derivatives.

Key Metrics Table
Property Value / Range Context & Implication

Molecular Weight 146.15 g/mol

Fragment-like; ideal for lead

optimization (Rule of 3

compliant).

LogP (Octanol/Water) 0.5 – 1.8

Moderate lipophilicity. High

membrane permeability but

sufficient aqueous solubility for

formulation.

Water Solubility ~9.5 g/L (Est.)

High for a neutral aromatic,

driven by H-bond accepting

capacity of pyrazine nitrogens.

pKa (Conj. Acid) ~0.6 – 1.5

Very weak base. The pyrazine

nitrogens are less basic than

pyridine due to the second

nitrogen's inductive effect.

Boiling Point 240 – 255 °C

High thermal stability; relevant

for gas chromatography (GC)

analysis and flavor retention.

Odor Threshold Medium Impact

Characteristic "roasted,"

"nutty," and "coffee" notes.[1]

Used as a marker in Maillard

reaction studies.

UV 270 – 310 nm

Red-shifted vs. pyrazine (260

nm) due to extended

conjugation with the furan ring.

Electronic & Solubility Nuances
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Basicity: The furan ring acts as a resonance donor but an inductive withdrawer. In 2-(2-

furyl)pyrazine, the inductive effect often dominates the ground state, rendering the pyrazine

nitrogens slightly less basic than alkyl-pyrazines.[1] This prevents protonation at

physiological pH (7.4), ensuring the molecule remains neutral and membrane-permeable.[1]

Solubility: Unlike purely carbocyclic analogs (e.g., phenylpyrazine), the furan oxygen and

pyrazine nitrogens provide three H-bond acceptor sites, significantly enhancing solubility in

polar protic solvents (Ethanol, Water).[1]

Biological Interface & Drug Development
In medicinal chemistry, the furan-pyrazine motif serves as a bioisostere for biaryl systems (e.g.,

biphenyl, phenylpyridine).[1] However, specific metabolic liabilities must be managed.[1]

Structure-Activity Relationship (SAR) & Toxicity
The furan ring is metabolically active. Cytochrome P450 enzymes can oxidize the furan ring to

a reactive cis-butene-1,4-dial intermediate, which is potentially toxic (hepatotoxicity).[1] Drug

design strategies often involve:

Blocking Metabolic Hotspots: Substitution at the furan C5 position (e.g., methyl, chloro) to

prevent ring opening.[1]

Scaffold Hopping: Using the pyrazine to lower LogP while maintaining the geometric

constraints of a biaryl system.

Figure 2: SAR Logic & Metabolic Fate
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Caption: Metabolic activation pathway of the furan ring (red) and the mitigation strategy via C5-

substitution (green).

Experimental Protocols
Protocol: Synthesis of 2-(2-Furyl)pyrazine (Suzuki
Coupling)
Objective: Synthesis of the core scaffold with >95% purity.

Reagents:

2-Chloropyrazine (1.0 eq)

Furan-2-boronic acid (1.2 eq)

Pd(PPh3)4 (0.05 eq)[1]
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Na2CO3 (2.0 eq, 2M aqueous solution)[1]

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)[1]

Procedure:

Degassing: Sparge the solvent mixture with Argon for 20 minutes to remove dissolved

oxygen (Critical for Pd catalyst longevity).

Mixing: Combine halide, boronic acid, and base in the reaction vessel. Add catalyst last

under positive Argon pressure.

Reflux: Heat to 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Workup: Cool to RT. Filter through Celite to remove Pd residues. Extract with Ethyl Acetate

(3x). Wash organics with brine, dry over MgSO4.[1]

Purification: Flash column chromatography on Silica Gel. Elute with Hexane/EtOAc

gradient (0-20% EtOAc).

Validation:

1H NMR (CDCl3): Look for pyrazine protons (singlet/doublets ~8.5-9.0 ppm) and furan

protons (multiplets ~6.5-7.5 ppm).

GC-MS: Confirm molecular ion (M+ = 146).

Protocol: LogP Determination (Shake-Flask Method)
Objective: Accurate measurement of lipophilicity for ADME prediction.

Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours prior to use.

Equilibration: Dissolve test compound (~1 mg) in the water-saturated octanol phase.

Measure UV absorbance (

).
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Partitioning: Add an equal volume of octanol-saturated water. Shake mechanically for 60

minutes at 25°C. Centrifuge to separate phases.

Analysis: Measure UV absorbance of the octanol phase (

).

Calculation:

Note: If

is too low, analyze the aqueous phase via HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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